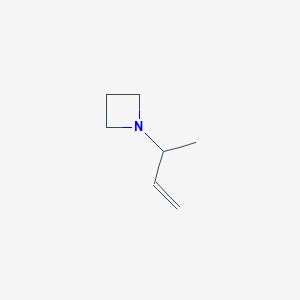
1-N-CBZ-butane-1,3-diamine-HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of butane-1,3-diamine, where one of the amine groups is protected by a carbobenzyloxy (CBZ) group. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-CBZ-butane-1,3-diamine-HCl typically involves the protection of butane-1,3-diamine with a CBZ group. The process can be summarized as follows:
Protection of the Amine Group: Butane-1,3-diamine is reacted with benzyl chloroformate (CBZ-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Formation of Hydrochloride Salt: The resulting CBZ-protected diamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-N-CBZ-butane-1,3-diamine-HCl can undergo various chemical reactions, including:
Substitution Reactions: The CBZ group can be selectively removed under acidic or hydrogenolytic conditions to yield the free diamine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the CBZ group.
Coupling Reactions: The free amine groups can be used in coupling reactions to form amide or peptide bonds.
Common Reagents and Conditions
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions with trifluoroacetic acid (TFA) are commonly used to remove the CBZ group.
Major Products
Free Diamine: Deprotection of the CBZ group yields butane-1,3-diamine.
Amides and Peptides: Coupling reactions with carboxylic acids or activated esters produce amides and peptides.
Scientific Research Applications
1-N-CBZ-butane-1,3-diamine-HCl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-N-CBZ-butane-1,3-diamine-HCl primarily involves its role as a protected diamine. The CBZ group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free diamine can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
Butane-1,3-diamine: The parent compound without the CBZ protection.
1-N-CBZ-butane-1,2-diamine-HCl: A similar compound with the CBZ group on a different position of the diamine.
1-N-BOC-butane-1,3-diamine: A similar compound with a tert-butoxycarbonyl (BOC) protecting group instead of CBZ
Uniqueness
1-N-CBZ-butane-1,3-diamine-HCl is unique due to its specific CBZ protection, which offers stability and selectivity in synthetic applications. The hydrochloride salt form also enhances its solubility, making it more versatile in various chemical and biological contexts .
Properties
Molecular Formula |
C12H19ClN2O2 |
|---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
benzyl 2,4-diaminopentanoate;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-9(13)7-11(14)12(15)16-8-10-5-3-2-4-6-10;/h2-6,9,11H,7-8,13-14H2,1H3;1H |
InChI Key |
VSJWYSLVCGALQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(=O)OCC1=CC=CC=C1)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro-](/img/structure/B12277934.png)
![Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate](/img/structure/B12277938.png)
![Decanoic acid,(1aR,1bS,4aR,7aS,7bR,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6-trimethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester](/img/structure/B12277939.png)
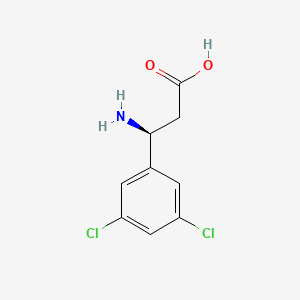
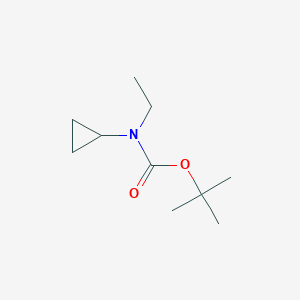

![4-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12277972.png)
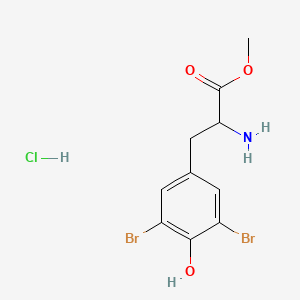
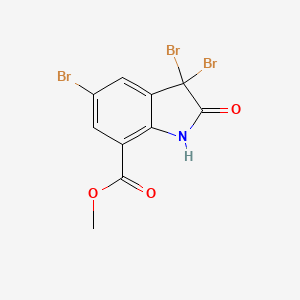
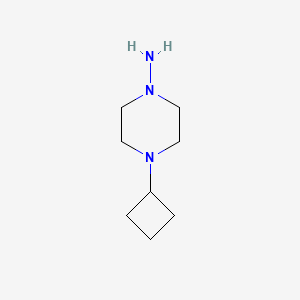
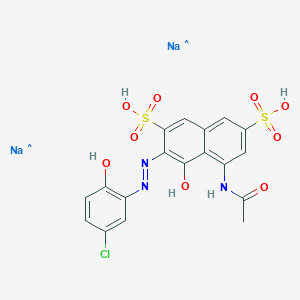
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12277996.png)
![2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12278004.png)
